

What are the physicochemical properties of n-Triacontane?

Author: BenchChem Technical Support Team. Date: December 2025

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Compound Name:	Triacontane	
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An In-depth Technical Guide to the Physicochemical Properties of n-Triacontane

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-**Triacontane** (CAS 638-68-6) is a long-chain saturated hydrocarbon with the chemical formula C₃₀H₆₂.[1][2] As a straight-chain alkane, it is a waxy, white solid at room temperature and belongs to the larger class of paraffin waxes.[3][4][5] Found in various plants and as a component of the epicuticular wax of insects, n-**Triacontane** serves as a crucial compound in various biological and industrial applications.[4][6] Its well-defined physical and chemical properties make it a valuable standard in gas chromatography, a component in cosmetic and personal care product formulations for its emollient properties, and a subject of study in materials science, particularly in the field of phase change materials for thermal energy storage.[7][8][9] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Physicochemical Properties of n-Triacontane

The following table summarizes the key quantitative physicochemical properties of n-**Triacontane**, compiled from various sources to provide a comprehensive reference.



Property	Value	
Molecular Formula	C30H62[1][2][3]	
Molecular Weight	422.81 g/mol [1][2][3]	
Appearance	White waxy solid, shiny flakes, orthorhombic crystals.[3][4][8][10]	
Odor	Waxy, fatty.[9]	
Melting Point	63.5-69.5 °C[10]; 64-67 °C[3][11]; 66 °C[7]	
Boiling Point	449-451 °C at 760 mmHg[12]; 258-259 °C at 3 mmHg.[3][11][13]	
Density	0.807 g/cm ³ [7]; 0.7750 g/cm ³ (at 78 °C).[3][14]	
Flash Point	238 °C[7]; 302.22 °C.[12]	
Vapor Pressure	2.73 x 10 ⁻¹¹ mmHg at 25 °C (extrapolated).[4]	
Refractive Index	1.451[7]; 1.4352 at 70 °C.[3][14]	
Water Solubility	Insoluble.[3][4][15]	
Solvent Solubility	Soluble in benzene, chloroform, and toluene.[3] [15][16] Slightly soluble in hexanes and ethanol; very soluble in ether.[9][13]	
Stability	Stable under normal conditions; combustible. Incompatible with strong oxidizing agents.[3][8] [14]	

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments cited in this guide.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[17] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress



the melting point and broaden the range.[17][18][19]

Methodology:

- Sample Preparation: A small amount of dry, powdered n-Triacontane is placed on a clean, dry surface. The open end of a capillary tube is jabbed into the powder to collect a sample.
 [20]
- Sample Packing: The capillary tube is inverted and tapped gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, the tube is dropped several times through a long glass tube onto the benchtop. The final packed sample height should be approximately 1-2 mm.[19][20]
- Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as
 a Mel-Temp or Thiele tube.[18][21] The apparatus is designed to heat the sample slowly and
 uniformly.
- Approximate Determination: If the melting point is unknown, a rapid determination is performed first by heating the sample at a fast rate (e.g., 10-20°C per minute) to find an approximate melting range.[17][20]
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed significantly to about 1-2°C per minute.[17][18]
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal melts completely.[21] The melting point is reported as the range T1-T2.

Determination of Solubility (Qualitative Shake-Flask Method)

This protocol provides a straightforward method to determine the qualitative solubility of n-**Triacontane** in various solvents, based on the principle that "like dissolves like".[22]

Methodology:



- Preparation: A small, measured amount of n-Triacontane (e.g., 25 mg) is placed into a clean, dry test tube.[23]
- Solvent Addition: A small volume of the test solvent (e.g., 0.75 mL) is added to the test tube in portions.[23] Common solvents to test include water, ethanol, hexane, toluene, and chloroform.
- Agitation: After each addition of solvent, the test tube is sealed and shaken vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[23]
- Observation: The mixture is allowed to stand and is then observed visually. The compound is classified as:
 - Soluble: If the entire solid dissolves, forming a clear, homogenous solution.
 - Slightly Soluble: If a portion of the solid dissolves, but some remains undissolved.
 - Insoluble: If no noticeable amount of the solid dissolves.[23]
- Systematic Testing: The process is repeated for a range of polar and nonpolar solvents to build a comprehensive solubility profile.[24] For hydrocarbons like n-**Triacontane**, insolubility in a polar solvent like water and solubility in nonpolar solvents like toluene is expected.[25]

Workflow Visualization

To further elucidate the experimental processes, a logical workflow for determining the equilibrium solubility of a compound is presented below using the shake-flask method, which is a standard and highly reliable technique in pharmaceutical and chemical research.





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Caption: A generalized workflow for determining equilibrium solubility.

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- To cite this document: BenchChem. [What are the physicochemical properties of n-Triacontane?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166396#what-are-the-physicochemical-properties-of-n-triacontane]

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